molecular formula C18H20FNO3S B6911985 N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide

N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide

Cat. No.: B6911985
M. Wt: 349.4 g/mol
InChI Key: PVXNCCLYVYWVBO-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide is a synthetic organic compound. It is characterized by the presence of a fluorinated tetrahydronaphthalene moiety and a benzenesulfonamide group. Compounds of this nature are often investigated for their potential biological activities and applications in various fields.

Properties

IUPAC Name

N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c1-23-12-13-4-2-6-16(10-13)24(21,22)20-18-7-3-5-14-11-15(19)8-9-17(14)18/h2,4,6,8-11,18,20H,3,5,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXNCCLYVYWVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)S(=O)(=O)NC2CCCC3=C2C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide typically involves multiple steps:

    Fluorination: Introduction of a fluorine atom into the naphthalene ring.

    Reduction: Reduction of the naphthalene ring to form tetrahydronaphthalene.

    Sulfonamide Formation: Reaction of the tetrahydronaphthalene derivative with a sulfonyl chloride to form the sulfonamide group.

    Methoxymethylation: Introduction of the methoxymethyl group into the benzene ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group or the tetrahydronaphthalene ring.

    Reduction: Reduction reactions could occur at the sulfonamide group or the fluorinated ring.

    Substitution: The compound may participate in substitution reactions, especially at the benzene ring or the fluorinated naphthalene ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield an amine or alcohol derivative.

Scientific Research Applications

N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a pharmaceutical agent.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide
  • N-(6-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide

Uniqueness

The presence of the fluorine atom in N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(methoxymethyl)benzenesulfonamide may confer unique properties such as increased metabolic stability, altered electronic properties, and potentially enhanced biological activity compared to its chloro or bromo analogs.

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